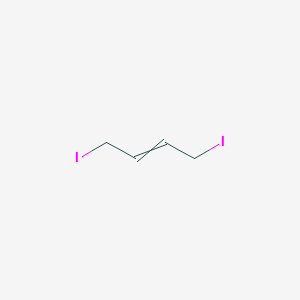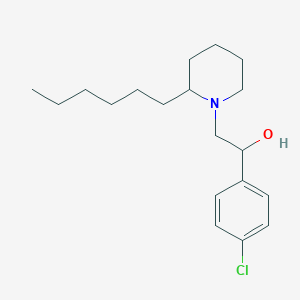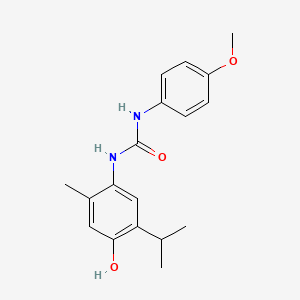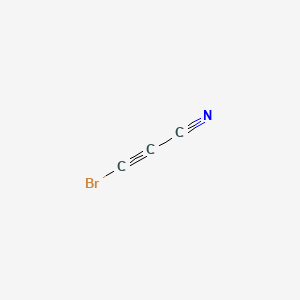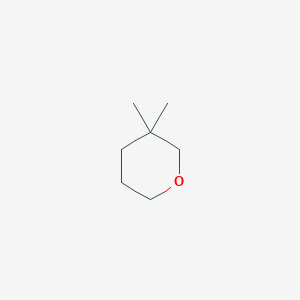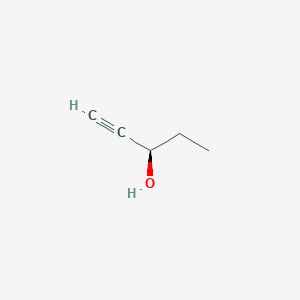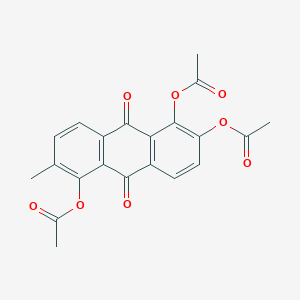
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is an organic compound with the molecular formula C21H16O8 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three acetate groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate typically involves multi-step reactions. One common synthetic route includes the following steps :
Acetylation: The starting material undergoes acetylation using acetic anhydride and acetic acid in the presence of chromium (VI) oxide at 70°C for 24 hours.
Reduction: The intermediate product is then reduced using a dimethylsulfide borane complex in tetrahydrofuran at 0°C for 0.25 hours.
Hydrolysis: The reduced product is hydrolyzed with potassium hydroxide at 70°C for 0.75 hours.
Enzymatic Reaction: The hydrolyzed product undergoes an enzymatic reaction with β-D-glucose, NADPH, glucose dehydrogenase, and polyhydroxyanthracene reductase from Cochliobolus lunatus in an aqueous phosphate buffer and dimethyl sulfoxide under an inert atmosphere for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinone derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Dimethylsulfide borane complex, sodium borohydride.
Substitution: Acetic anhydride, lead (IV) tetraacetate.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone derivative of anthracene with similar redox properties.
Carminic Acid: A natural anthraquinone derivative used as a colorant.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: A compound with a similar anthracene core structure.
Uniqueness
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is unique due to its specific substitution pattern and the presence of three acetate groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.
Properties
CAS No. |
10384-07-3 |
|---|---|
Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(1,5-diacetyloxy-6-methyl-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C21H16O8/c1-9-5-6-13-16(20(9)28-11(3)23)18(25)14-7-8-15(27-10(2)22)21(29-12(4)24)17(14)19(13)26/h5-8H,1-4H3 |
InChI Key |
QGVJGJQBAXASQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


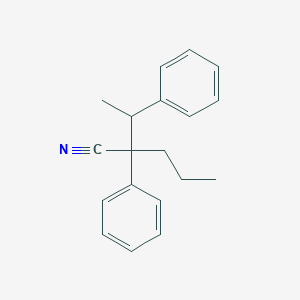
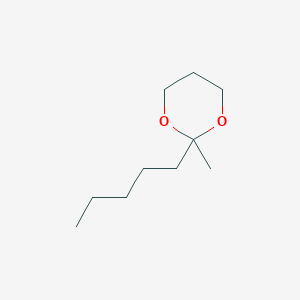
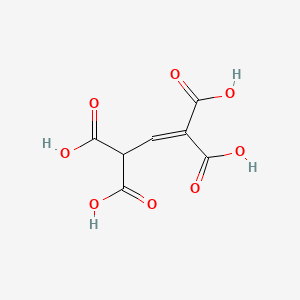

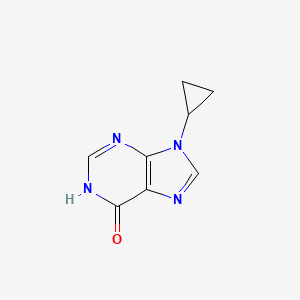
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
